molecular formula C20H11ClF6N2O2S B2764242 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide CAS No. 1024231-03-5

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide

Cat. No.: B2764242
CAS No.: 1024231-03-5
M. Wt: 492.82
InChI Key: OPSFOIPFGRHPIW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group at the 4-position of the benzene ring and a 4-(trifluoromethylsulfanyl)phenyl substituent on the amide nitrogen. Its molecular formula is C21H12ClF6N2O2S, with a molecular weight of approximately 520.84 g/mol. The trifluoromethyl and trifluoromethylsulfanyl groups enhance lipophilicity and metabolic stability, making it a candidate for applications in medicinal chemistry or agrochemicals .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF6N2O2S/c21-16-9-12(19(22,23)24)10-28-18(16)31-14-5-1-11(2-6-14)17(30)29-13-3-7-15(8-4-13)32-20(25,26)27/h1-10H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSFOIPFGRHPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane

Biological Activity

The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H14ClF6N2O2S
  • Molecular Weight : 442.84 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl and chloro groups enhance its lipophilicity and binding affinity, making it a candidate for drug development.

  • Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes linked to cancer progression and bacterial virulence. For example, studies have shown that similar compounds with trifluoromethyl groups can significantly inhibit the activity of reverse transcriptase enzymes, which are crucial in the replication of retroviruses .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activities, particularly against viruses like HIV and Hepatitis C, by disrupting viral replication pathways .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa, by reducing motility and toxin production . This suggests a mechanism that interferes with bacterial communication systems (quorum sensing).

Case Study 1: Antiviral Activity

A study evaluated the efficacy of related compounds in inhibiting HIV replication in vitro. The results indicated that modifications in the trifluoromethyl group led to increased potency against reverse transcriptase, supporting the hypothesis that the compound could serve as a scaffold for developing antiviral agents .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Pseudomonas aeruginosa. The results showed a significant reduction in biofilm formation and pyocyanin production, indicating its potential as an anti-virulence agent .

Research Findings

Recent research has focused on structure-activity relationships (SAR) to optimize the biological activity of this compound. Key findings include:

  • The presence of the trifluoromethyl group at specific positions enhances the binding affinity to target proteins.
  • Substituents on the phenyl ring can modulate both lipophilicity and biological activity, making it crucial for drug design .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
Enzyme InhibitionReverse TranscriptaseSignificant inhibition
AntiviralHIVReduced viral replication
AntimicrobialPseudomonas aeruginosaDecreased motility and toxin production
Anti-virulenceBacterial Quorum SensingInhibition of biofilm formation

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research has indicated that it exhibits significant potential as an antibacterial and anticancer agent.

Antibacterial Applications

  • Mechanism of Action : The compound has been shown to inhibit Mur enzymes in Mycobacterium tuberculosis, which are essential for bacterial cell wall synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.
  • Case Study : A study assessing the efficacy of this compound against various strains of M. tuberculosis revealed a minimum inhibitory concentration (MIC) that was significantly lower than that of standard treatments such as ethambutol. This suggests a strong potential for its use in developing new tuberculosis therapies.

Anticancer Applications

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms that may involve the activation of specific signaling pathways and the generation of reactive oxygen species.
  • Case Study : In vitro studies on different cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations, with IC50 values indicating potent anticancer activity when compared to established chemotherapeutics.

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been systematically studied to optimize its biological activity:

  • Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and binding affinity to target proteins.
  • Piperidine Moiety : Contributes significantly to bioactivity by facilitating interactions with enzyme active sites through hydrogen bonding.

Summary of Biological Activities

Activity TypeMechanismKey Findings
AntibacterialInhibition of Mur enzymesMIC significantly lower than ethambutol; potential for new tuberculosis therapies
AnticancerInduction of apoptosisInduced apoptosis at micromolar concentrations; potent activity compared to standard drugs

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the pyridinyl linker, substituents, and core functional groups. Key examples include:

4-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3)
  • Molecular Formula : C19H11Cl2F3N2OS
  • Key Features :
    • Replaces the oxy group with a sulfanyl linker.
    • Contains a 4-chlorophenyl group instead of trifluoromethylsulfanyl.
  • Implications :
    • The sulfanyl group increases electron density but may reduce oxidative stability.
    • Higher chlorine content could elevate toxicity risks .
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1427460-72-7)
  • Molecular Formula : C12H8ClF3N2O3S
  • Key Features :
    • Replaces the benzamide core with a benzenesulfonamide .
    • Lacks the 4-(trifluoromethylsulfanyl)phenyl group.
  • Simplified structure may limit target affinity compared to the trifluoromethylsulfanyl-substituted benzamide .
N-Benzyl-N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide (CAS 1254206-70-6)
  • Molecular Formula : C23H21ClF3N4O2S
  • Key Features :
    • Sulfonamide core with a benzyl group and ureido substituent.
  • Increased molecular weight (530.95 g/mol) may affect pharmacokinetics .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Potential Applications
Target Compound C21H12ClF6N2O2S 520.84 Benzamide, pyridinyl-oxy 4-(Trifluoromethylsulfanyl)phenyl Antimicrobial, agrochemicals
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C19H11Cl2F3N2OS 443.27 Benzamide, pyridinyl-sulfanyl 4-Chlorophenyl Research only (toxicity concerns)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide C12H8ClF3N2O3S 356.72 Benzenesulfonamide, pyridinyl-oxy None Solubility-driven therapies
N-Benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide C23H21ClF3N4O2S 530.95 Sulfonamide, ureido Benzyl, 3,3-dimethylureido Enzyme inhibition

Research Findings and Activity Trends

  • Electron-Withdrawing Groups : The trifluoromethylsulfanyl group in the target compound enhances lipophilicity and target binding in hydrophobic pockets, similar to agrochemical pyrazole-carboxamide derivatives (e.g., ) .
  • Linker Effects : Replacing sulfanyl with oxy (as in the target compound) improves oxidative stability but may reduce electron-donating capacity compared to ’s analog .
  • Core Structure : Benzamide derivatives generally exhibit better metabolic stability than sulfonamides, though sulfonamides (e.g., ) have superior solubility .
  • Biological Activity : Analogs like ML267 (), a bacterial phosphopantetheinyl transferase inhibitor, suggest the target compound could have antimicrobial properties if optimized for target affinity .

Q & A

(Basic) What are the key synthetic steps and reaction conditions for synthesizing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide?

Methodological Answer:
The synthesis typically involves:

Pyridine Derivative Preparation : Chlorination of a pyridine ring followed by trifluoromethyl group introduction via nucleophilic substitution or coupling reactions (e.g., using CF₃Cu reagents) .

Benzamide Core Formation : Coupling the pyridinyloxy intermediate with 4-(trifluoromethylsulfanyl)aniline via amide bond formation, often using activating agents like HATU or EDCI in anhydrous DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical Parameters : Control of moisture, temperature (0–5°C for trifluoromethylation), and stoichiometric ratios to minimize side products .

(Basic) What analytical techniques are used to confirm structural integrity and purity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridinyloxy protons at δ 8.2–8.5 ppm; trifluoromethylsulfanyl group at δ 120–125 ppm in ¹³C) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 507.05) .
  • HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .

(Advanced) How can reaction conditions be optimized for introducing the trifluoromethyl group during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Cu(I)/Pd(0) catalysts for efficiency in trifluoromethylation; monitor via TLC .
  • Solvent Optimization : Compare DMF, THF, and DMSO for solubility and reaction rates; DMF often yields higher conversions .
  • Temperature Gradients : Perform reactions at 0°C, RT, and 60°C to balance reaction speed vs. side-product formation.
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energies, as demonstrated by ICReDD’s reaction path search methods .

(Advanced) How can contradictions in proposed enzyme targets (e.g., acps-pptase) be resolved experimentally?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant acps-pptase and other bacterial enzymes (e.g., FabH) to confirm specificity .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to visualize binding interactions (e.g., hydrogen bonding with active-site residues) .
  • Mutagenesis Studies : Generate enzyme variants (e.g., S97A mutation in acps-pptase) to test binding dependency.
  • Pathway Analysis : Use metabolomics (LC-MS) to track downstream effects on fatty acid biosynthesis, validating target engagement .

(Advanced) What computational strategies aid in designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against enzyme active sites (e.g., acps-pptase PDB: 3FXY) using AutoDock Vina to predict binding affinities .
  • QSAR Modeling : Train models on IC₅₀ data to correlate substituent properties (e.g., Hammett σ values) with activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for trifluoromethyl vs. methyl groups to guide substitutions .

(Basic) How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
  • Light Exposure Tests : Use ICH Q1B guidelines with UV/visible light; monitor photodegradation via UV-Vis spectroscopy .
  • Solution Stability : Dissolve in DMSO or PBS (pH 7.4) and track decomposition over 72 hours using LC-MS .

(Advanced) How can researchers design assays to evaluate dual-target antibacterial activity?

Methodological Answer:

  • Time-Kill Assays : Expose S. aureus and E. coli to 1–64 µg/mL compound; plate counts at 0, 6, 12, 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Synergy Testing : Combine with β-lactams or fluoroquinolones; calculate fractional inhibitory concentration (FIC) indices .
  • Resistance Development Studies : Serial passage bacteria for 30 generations; compare MIC shifts to assess resistance potential .

(Advanced) What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., trifluoromethylation) to improve heat dissipation .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust parameters in real-time .
  • Solvent Recovery Systems : Optimize distillation for DMF recycling to reduce costs and environmental impact .

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